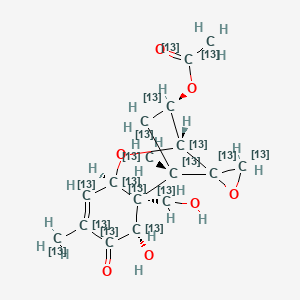

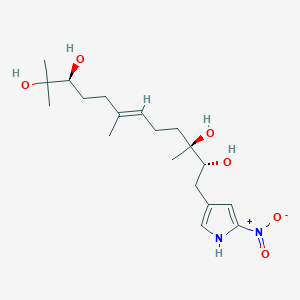

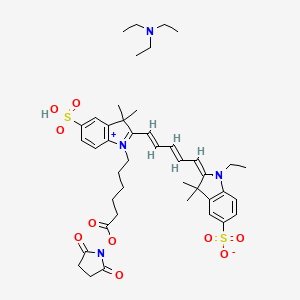

![molecular formula C22H20FNO3 B3025862 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid](/img/structure/B3025862.png)

3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid

Übersicht

Beschreibung

The compound you’re asking about is a complex organic molecule that contains several functional groups, including a benzoic acid group, an amine group, a methoxy group, and a fluorophenyl group . These groups are common in many pharmaceuticals and other biologically active compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its molecular structure. These properties could include things like melting point, boiling point, solubility in various solvents, and stability under different conditions .Wissenschaftliche Forschungsanwendungen

Advanced Oxidation Processes and Biotoxicity

Studies have discussed the degradation of compounds similar to 3-[[[4-[(4-Fluorophenyl)methoxy]-3-methylphenyl]methyl]amino]-benzoic acid using advanced oxidation processes (AOPs). This method is used to treat recalcitrant compounds from aqueous mediums. The degradation results in different kinetics, mechanisms, and by-products, and the biotoxicity of these by-products has been a subject of interest. Computational methods, including the Fukui function, have been utilized to predict the most reactive sites in these molecules, providing insights into their environmental impact and treatment options (Qutob et al., 2022).

Synthesis Methods

The synthesis of compounds structurally similar to this compound has been explored to address issues like high costs and the use of toxic substances. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain materials, has been refined to avoid the use of palladium and toxic phenylboronic acid. This showcases the continuous efforts in optimizing the synthesis process for such compounds, making it more practical and less hazardous (Qiu et al., 2009).

Biologically Active Compounds of Plants

Research on natural carboxylic acids, which include compounds structurally related to this compound, indicates that these compounds have significant biological activities. These activities range from antioxidant and antimicrobial effects to cytotoxic potentials. The review underlines the importance of structural differences in determining the bioactivity of these compounds. This area of research contributes to a better understanding of how such compounds can be harnessed for therapeutic and other biological applications (Godlewska-Żyłkiewicz et al., 2020).

Applications in Alternative Medicine

The potential of compounds structurally similar to this compound in alternative medicine has also been a subject of research. For instance, studies on osthole, a natural compound found in certain medicinal plants, demonstrate multiple pharmacological actions, including neuroprotective, immunomodulatory, and anticancer activities. The research indicates that such compounds may serve as multi-target alternative medicine options, showcasing their versatility and potential in therapeutic applications (Zhang et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as 3-fluoro-4-methoxyphenylboronic acid have been used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase type 2 inhibitors . This suggests that the compound might interact with similar targets.

Mode of Action

Compounds with similar structures have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that the compound might affect similar biochemical pathways.

Result of Action

Similar compounds have been used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors . This suggests that the compound might have similar effects.

Action Environment

It’s worth noting that the storage condition for similar compounds is typically at room temperature , suggesting that the compound might be stable under similar conditions.

Eigenschaften

IUPAC Name |

3-[[4-[(4-fluorophenyl)methoxy]-3-methylphenyl]methylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FNO3/c1-15-11-17(13-24-20-4-2-3-18(12-20)22(25)26)7-10-21(15)27-14-16-5-8-19(23)9-6-16/h2-12,24H,13-14H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCNGNDFKHLAQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CNC2=CC=CC(=C2)C(=O)O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

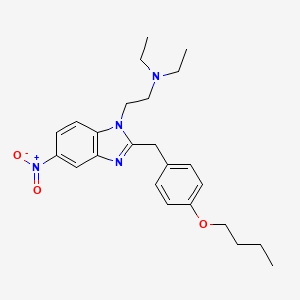

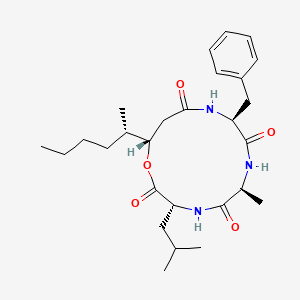

![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)

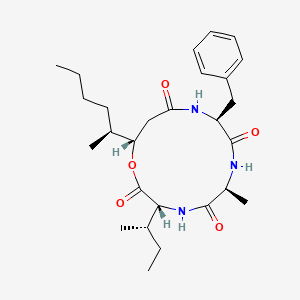

![(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-6-[(2S)-butan-2-yl]-4,10,16-trimethyl-12,18-di(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone](/img/structure/B3025784.png)

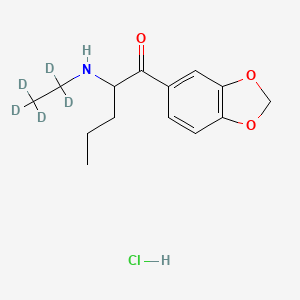

![2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol](/img/structure/B3025792.png)

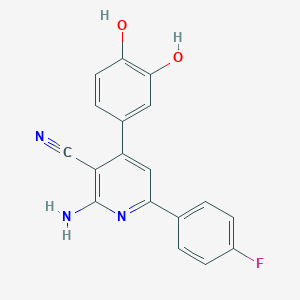

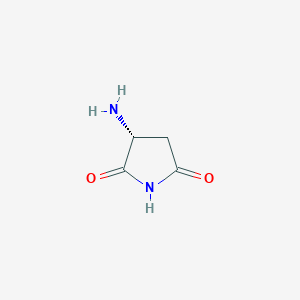

![4-((5-Oxo-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-yl)amino)thiophene-2-carbonitrile](/img/structure/B3025798.png)